molecular formula C21H29N3O3S2 B4331140 ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4331140
M. Wt: 435.6 g/mol
InChI Key: AMJDVYXCTONVBD-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of imidazole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzothiophene moiety can interact with hydrophobic pockets in proteins . These interactions can modulate enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of imidazole and benzothiophene moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable subject for further research .

Properties

IUPAC Name

ethyl 2-[[2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-4-6-10-15-13(3)22-21(23-15)28-12-17(25)24-19-18(20(26)27-5-2)14-9-7-8-11-16(14)29-19/h4-12H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJDVYXCTONVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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